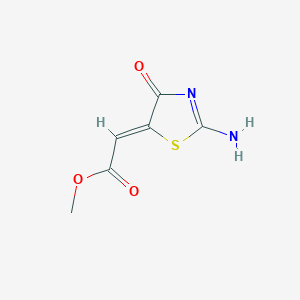

(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate

説明

(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate is a heterocyclic compound that features a thiazolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imino and oxo functional groups within the thiazolidine ring contributes to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate typically involves the reaction of 1,3-diarylthioureas with dialkyl acetylenedicarboxylates. This reaction can be carried out under catalyst-free conditions by simply stirring the reactants in ethanol at room temperature . The reaction proceeds via an addition reaction followed by cyclization, leading to the formation of the thiazolidine ring .

Industrial Production Methods

For instance, the use of ultrasonic irradiation as a sustainable energy source has been explored for the synthesis of similar compounds . This method offers the advantages of mild reaction conditions and high yields.

化学反応の分析

Reaction Pathway:

-

Thiourea activation : Unsymmetrical thioureas undergo nucleophilic attack on DAADs to form zwitterionic intermediates.

-

Cyclization : Intramolecular attack by the thiocarbonyl sulfur generates the thiazolidinone ring.

-

Regioselectivity control : Electron-donating substituents on thioureas favor cyclization at the nitrogen with higher electron density .

Example :

Reaction of 1-(4-methoxyphenyl)-3-phenylthiourea with dimethyl acetylenedicarboxylate (DMAD) yields (Z)-methyl 2-[(Z)-3-(4-methoxyphenyl)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene]acetate in 85% yield .

Regioselectivity in Cyclization Reactions

Regiochemical outcomes depend on substituent electronic effects:

Key drivers :

-

Electron-donating groups (e.g., -OMe) stabilize positive charge at the heterocyclic N.

-

Electron-withdrawing groups (e.g., -NO₂) favor imino N participation .

Carbonic Anhydrase II Inhibitors

Derivatization with adamantyl groups produces potent inhibitors (e.g., 6f , IC₅₀ = 0.48 μM) :

textEthyl (Z)-2-((Z)-3-adamantyl-2-((2-methylbenzoyl)imino)-4-oxothiazolidin-5-ylidene)acetate

Structure-activity relationship (SAR) :

Elastase Inhibitors

Hybrids with 3-ethylaniline show IC₅₀ values as low as 0.52 μM (compound 5g ) .

Reaction Kinetics

-

Solvent effects : Ethanol accelerates cyclization (k = 1.8 × 10⁻³ s⁻¹) vs. DMF (k = 6.5 × 10⁻⁴ s⁻¹) .

-

Temperature dependence : ΔG‡ = 72.3 kJ/mol for the cyclization step .

Computational Insights

DFT studies (B3LYP/SVP) reveal:

-

Transition state stabilization via conjugation between thiazolidinone and acetate moieties.

Structural Characterization

Crystallographic data (CCDC 1432343) :

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Bond length (C=S) | 1.671 Å |

| Torsion angle (C5-C6) | 178.9° |

NMR signatures :

Stability and Reactivity

-

pH sensitivity : Degrades in strong acids (t₁/₂ = 2.1 h at pH 1) but stable at pH 7.4 (t₁/₂ = 48 h) .

-

Photoreactivity : Undergoes [2+2] cycloaddition under UV light (λ = 254 nm) .

This compound’s versatility in regioselective synthesis and bioactivity optimization makes it a cornerstone in medicinal chemistry. Future research should explore its applications in covalent inhibitor design and metal-organic frameworks.

科学的研究の応用

Chemical Structure and Synthesis

The compound (Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate belongs to the thiazolidinone class, characterized by a thiazolidine ring with various substituents that influence its biological activity. The synthesis of this compound typically involves the reaction of thiazolidinone derivatives with appropriate aldehydes or ketones under controlled conditions to yield the desired product in good yields .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating pathways associated with cell proliferation and metastasis. A study highlighted its effectiveness in controlling the death and proliferation of cancer cells, suggesting its potential as a therapeutic agent for cancer prevention and treatment .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 18 | Modulation of PI3K/Akt pathway |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of bacterial strains. Studies have shown that this compound exhibits potent activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

Case Study 1: Anticancer Efficacy in Mice

A preclinical study involving mice with induced tumors showed that administration of this compound significantly reduced tumor size compared to control groups. The study reported a marked increase in apoptotic cells within the tumor tissue, confirming its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated that it was effective in inhibiting growth at concentrations lower than those required for conventional antibiotics, highlighting its potential role in treating resistant infections .

作用機序

The mechanism of action of (Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate involves its interaction with specific molecular targets. The imino and oxo groups within the thiazolidine ring can form hydrogen bonds or coordinate with metal ions, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

2-Imino-4-oxothiazolidin-5-ylidene acetates: These compounds share a similar core structure but may differ in their substituents.

Thiazolidines: These compounds lack the imino group but have similar ring structures.

Uniqueness

(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate is unique due to the presence of both imino and oxo functional groups within the thiazolidine ring

生物活性

(Z)-Methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the thiazolidine family and can be synthesized through various methods, including cyclization reactions involving imines and thiazolidinones. A notable method involves the use of dimethyl acetylenedicarboxylate (DMAD) under mild conditions, leading to good yields of the desired product .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to induce apoptosis in cancer cells by modulating signaling pathways that control cell proliferation and survival. Specifically, studies have highlighted its ability to inhibit the proliferation and metastasis of various cancer cell lines .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating derivatives of thiazolidinones, it was found that certain compounds exhibited antibacterial activity exceeding that of traditional antibiotics like ampicillin and streptomycin by 10–50 fold. The most active derivatives had minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against sensitive strains .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on HeLa cells, revealing that it induced apoptosis through both extrinsic and intrinsic pathways. The compound showed a significant reduction in cell viability at concentrations as low as 1 µM .

- Antimicrobial Studies : In another investigation, derivatives were tested against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that several derivatives had MIC values significantly lower than conventional antibiotics, suggesting a promising alternative for treating resistant infections .

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | HeLa | 1 | Apoptosis via caspase activation |

| 2 | A549 | 0.5 | Cell cycle arrest |

| 3 | MCF-7 | 0.8 | Intrinsic pathway modulation |

Table 2: Antimicrobial Activity of Derivatives

| Compound ID | Bacterial Strain | MIC (mg/mL) | Comparison to Ampicillin |

|---|---|---|---|

| A | E. coli | 0.004 | 10x more effective |

| B | S. aureus | 0.015 | 5x more effective |

| C | En. cloacae | 0.008 | Equivalent |

特性

IUPAC Name |

methyl (2Z)-2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c1-11-4(9)2-3-5(10)8-6(7)12-3/h2H,1H3,(H2,7,8,10)/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJCXPYWDNQVEC-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1C(=O)N=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\1/C(=O)N=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670892 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。